4-benzyl-1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine
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Overview
Description
4-benzyl-1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and a triazole moiety
Mechanism of Action
Target of Action
Related compounds such as 4-benzylpiperidine are known to act as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin .
Mode of Action
The 1,4-disubstituted 1,2,3-triazoles, a core structure in the compound, are known to act as a surrogate for the peptide bond and show chemical as well as biological stability . The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme.
Biochemical Pathways
Related compounds have been shown to be involved in the fatty acid elongation cycle of the fas-ii pathway .
Result of Action
Related compounds such as 4-benzylpiperidine are known to have a fast onset of action and a short duration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the catalytic hydrogenation of pyridine derivatives.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and anhydrous aluminum chloride as a catalyst.
Formation of the Triazole Moiety: The triazole ring can be synthesized through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling of the Functional Groups: The final step involves coupling the piperidine, benzyl, and triazole moieties through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-benzyl-1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and triazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or triazole derivatives.
Scientific Research Applications
4-benzyl-1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A simpler analog with similar structural features but lacking the triazole moiety.
1-Benzyl-4-methylbenzene: Another related compound with a benzyl and methylbenzene group but without the piperidine and triazole rings.
4-Benzyl-1-[(4-methylphenyl)sulfonyl]piperidine: A compound with a sulfonyl group instead of the triazole moiety.
Uniqueness
The uniqueness of 4-benzyl-1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring enhances its potential as a bioactive molecule, while the piperidine ring provides structural stability .
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-(4-methylphenyl)triazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-17-7-9-20(10-8-17)26-16-21(23-24-26)22(27)25-13-11-19(12-14-25)15-18-5-3-2-4-6-18/h2-10,16,19H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQGDRCCZMVZNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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